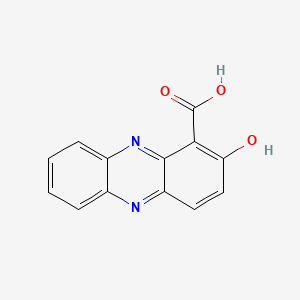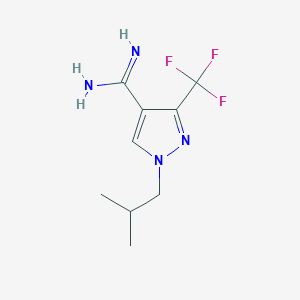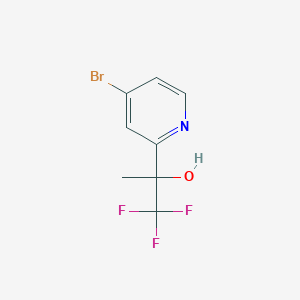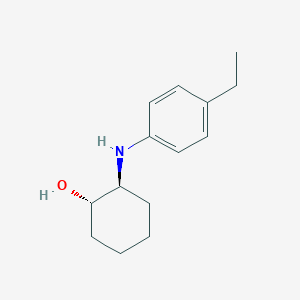
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone and an amino group attached to a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethylphenylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-ethylphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexane.
Substitution: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexyl chloride.
Scientific Research Applications
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Ethylphenyl)amino)cyclopentan-1-ol
Uniqueness
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1S,2S)-2-(4-ethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16/h7-10,13-16H,2-6H2,1H3/t13-,14-/m0/s1 |
InChI Key |
FDAUAGOHXKSEOM-KBPBESRZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


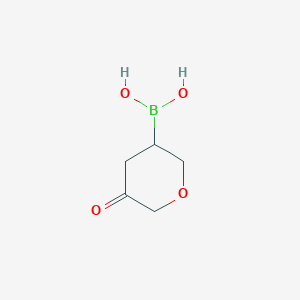
![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)


![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
![(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)
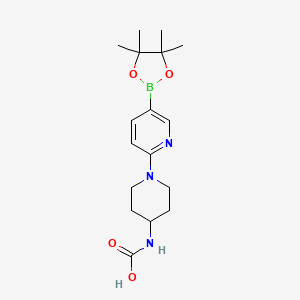
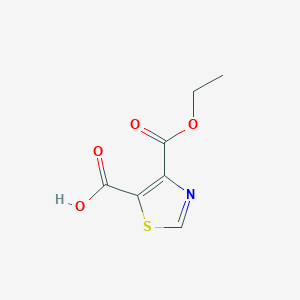
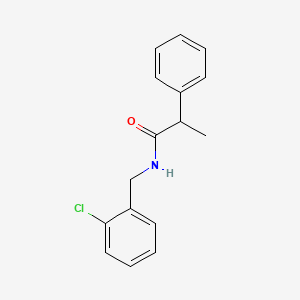
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
